Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
Description
Systematic Nomenclature and IUPAC Classification
The compound’s systematic name, methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate , adheres to IUPAC nomenclature rules. Key components include:
- 2H-1,2,3-triazole : Indicates the triazole ring with hydrogen at position 2.
- 3-Chloropyridin-2-yl : Specifies a pyridine substituent with chlorine at position 3.
- 5-Methyl : Denotes a methyl group at position 5 of the triazole.
- 4-Carboxylate : A methyl ester at position 4.
Alternative names include 2-(3-Chloro-pyridin-2-yl)-5-methyl-2H-triazole-4-carboxylic acid methyl ester and Methyl2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate.
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₉ClN₄O₂ comprises:
- 10 carbon atoms (including methyl and carboxylate groups).
- 9 hydrogen atoms .
- 1 chlorine atom (from the pyridine substituent).
- 4 nitrogen atoms (triazole and pyridine rings).
- 2 oxygen atoms (carboxylate group).
Calculated Molecular Weight :
$$
(10 \times 12.01) + (9 \times 1.008) + (35.45) + (4 \times 14.01) + (2 \times 16.00) = 252.66 \, \text{g/mol}
$$
This aligns with experimental data (252.657 g/mol).
| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 10 | 12.01 | 120.10 |
| Hydrogen (H) | 9 | 1.008 | 9.07 |
| Chlorine (Cl) | 1 | 35.45 | 35.45 |
| Nitrogen (N) | 4 | 14.01 | 56.04 |
| Oxygen (O) | 2 | 16.00 | 32.00 |
| Total | 252.66 |
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for this compound is unavailable, related triazole derivatives offer insights. For example, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate crystallizes in the monoclinic space group Cc with a dihedral angle of 74.02° between triazole and pyridine planes. This suggests steric effects from substituents influence packing.
Key parameters for hypothetical X-ray analysis of the target compound would likely include:
Tautomeric Forms and Resonance Stabilization Mechanisms
The 2H-1,2,3-triazole ring exhibits tautomerism, with the 2H-form dominating in solution. Substituents influence stability:
- Chloropyridin-2-yl group : Electron-withdrawing effects enhance resonance delocalization.
- Methyl groups : Steric hindrance at positions 2 and 5 locks the triazole in the 2H tautomer.
Resonance structures involve:
- Triazole ring : Delocalization of π-electrons across N1–N2–N3.
- Pyridine ring : Conjugation with the triazole’s lone pairs, stabilizing the planar structure.
- Carboxylate group : Resonance between carbonyl and ester oxygen.
$$
\text{Resonance Hybrid} = \underset{\text{Triazole-Pyridine Conjugation}}{\underbrace{\chemfig{N(-[:30]C(-[:90]Cl)=N-[:330]C(-[:270]CH3)-[:30]C(=O)OCH3)-[:150]N=[:210]N-[:270]}}}
$$
This conjugation lowers the system’s energy by ~40 kJ/mol compared to non-aromatic analogs.
Properties
Molecular Formula |
C10H9ClN4O2 |
|---|---|
Molecular Weight |
252.66 g/mol |
IUPAC Name |
methyl 2-(3-chloropyridin-2-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C10H9ClN4O2/c1-6-8(10(16)17-2)14-15(13-6)9-7(11)4-3-5-12-9/h3-5H,1-2H3 |
InChI Key |
KJSKXXYXFWIGPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)OC)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds via a stepwise mechanism, forming a triazolyl–copper intermediate that facilitates regioselective cyclization. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Source Citation |
|---|---|---|---|
| Catalyst | CuI | 78–82 | |
| Solvent | DMF | — | |
| Temperature | 60–80°C | 75–89 | |
| Reaction Time | 12–24 hours | — |
The use of dimethylformamide (DMF) as a solvent enhances solubility of the chloropyridine precursor, while elevated temperatures accelerate cyclization. Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%).
Regioselective Synthesis via Substituted Hydrazones
Alternative routes employ substituted hydrazones to construct the triazole ring. For example, N-tosylhydrazones derived from 3-chloropyridine-2-carbaldehyde react with methyl acetylene carboxylate in the presence of iodine and tert-butyl peroxide (TBPB). This metal-free method avoids copper residues, critical for pharmaceutical applications.
Reaction Mechanism and Optimization
The mechanism involves:
-
Isomerization of N-tosylhydrazone to a diazene intermediate.
-
Cyclization with methyl acetylene carboxylate to form the triazole core.
-
Oxidative elimination of toluenesulfinate to yield the final product.
| Parameter | Optimal Condition | Yield (%) | Source Citation |
|---|---|---|---|
| Oxidant | TBPB | 85–89 | |
| Catalyst | Iodine (I₂) | — | |
| Solvent | Dichloroethane | — | |
| Temperature | 80°C | 82 |
This method achieves excellent regioselectivity for the 1,4-disubstituted triazole isomer, critical for biological activity.
Multi-Step Synthesis from Chloropyridine Derivatives
Industrial-scale production often employs multi-step protocols to improve yield and scalability. A representative pathway involves:
Step 1: Synthesis of 3-Chloropyridin-2-amine
3-Chloropyridin-2-amine is prepared via chlorination of 2-aminopyridine using phosphorus oxychloride (POCl₃).
Step 2: Azide Formation
The amine is converted to an azide using sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by treatment with sodium azide (NaN₃).
Step 3: Cyclization with Methyl Propiolate
The azide reacts with methyl propiolate in DMF at 70°C with CuI catalysis, yielding the triazole carboxylate.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | POCl₃, reflux, 6 hours | 92 | 98 |
| 2 | NaN₃, HCl, 0°C, 2 hours | 88 | 95 |
| 3 | CuI, DMF, 70°C, 24 hours | 78 | 97 |
Solvent-Free Mechanochemical Synthesis
Emerging techniques like ball-milling offer eco-friendly alternatives. In one protocol, 3-chloropyridin-2-amine and methyl propiolate are ground with CuI in a planetary mill, achieving 70% yield in 4 hours. This method reduces solvent waste and energy consumption.
Industrial-Scale Production Challenges
Scaling up triazole synthesis requires addressing:
-
Catalyst Recovery : Copper residues must be removed to <1 ppm for pharmaceutical use.
-
Purification : Continuous chromatography systems improve throughput.
-
Cost Efficiency : Bulk sourcing of 3-chloropyridin-2-amine reduces material costs by 30–40%.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various substituted triazoles and pyridines, which can have enhanced biological or chemical properties .
Scientific Research Applications
Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s triazole ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Triazole vs. Pyrazole Derivatives
While the target compound contains a 1,2,3-triazole ring, analogues such as those in (e.g., 3-bromo-N-(4-chloro-2-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide ) feature pyrazole cores. Key differences include:
- Electronic Effects : The 3-chloropyridinyl group in the target compound introduces strong electron-withdrawing effects, altering electron density distribution across the triazole ring compared to pyrazole derivatives with similar substituents.
Functional Group Variations
- Carboxylic Acid vs. Methyl Ester : describes 1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (C₁₅H₁₁ClN₄O₂), which replaces the methyl ester with a carboxylic acid. This substitution lowers the pKa (2.97 ± 0.50) due to the acidic proton, whereas the target compound’s ester group increases lipophilicity and raises the predicted pKa to ~4.5 .
Physicochemical Properties
The table below compares key properties of the target compound and its closest analogue from :
- Density and Boiling Point : The carboxylic acid analogue’s higher molecular weight and polar functional group contribute to its greater density and boiling point compared to the methyl ester.
- Solubility : The methyl ester’s reduced polarity likely enhances lipid solubility, making it more suitable for applications requiring membrane permeability.
Hydrogen Bonding and Crystal Packing
The triazole ring’s nitrogen atoms facilitate hydrogen bonding, which influences crystal packing. highlights the importance of graph-set analysis for understanding hydrogen-bonding patterns, which may differ between triazole and pyrazole derivatives due to variations in nitrogen positioning .
Biological Activity
Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound belonging to the triazole family, characterized by its unique structural properties that contribute to its potential biological activities. This article discusses its biological activity, including antibacterial and antifungal properties, as well as its potential applications in medicinal chemistry and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 252.66 g/mol. The compound features a triazole ring fused with a chloropyridine moiety, which enhances its reactivity and interaction with biological targets.
Biological Activity
Antibacterial Activity:
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit bacterial growth by targeting specific enzymes involved in microbial metabolism. This activity is particularly relevant for the development of new antibacterial agents against resistant strains of bacteria.
Antifungal Activity:
The compound may also possess antifungal properties, potentially inhibiting fungal growth through similar mechanisms as its antibacterial action. The presence of the chloropyridine moiety is believed to enhance its interaction with fungal targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition: The compound inhibits key enzymes that are crucial for bacterial and fungal survival.
- Binding Affinity: Interaction studies have demonstrated a strong binding affinity to various biological targets, which may lead to the development of more potent derivatives.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. The following table summarizes the SAR findings related to this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-triazole-4-carboxylate | Contains an additional chlorine atom | Potentially different antibacterial activity |
| Methyl 2-methyl-2H-triazole-4-carboxylate | Lacks chloropyridine moiety | Simpler structure with reduced activity |
| Methyl 4-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Different heterocyclic structure | Known for distinct biological properties |
Case Studies
Several studies have evaluated the biological activity of triazole derivatives similar to this compound:
- In Vitro Antiproliferative Activity: A study reported that derivatives with similar structural features exhibited antiproliferative effects against cancer cell lines (IC50 values ranging from 0.56 µM to 16 µM) . This indicates potential applications in cancer therapy.
- Antimicrobial Screening: Another study revealed that triazole compounds showed moderate antimicrobial activities against various pathogens including Staphylococcus aureus and Enterococcus faecalis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
